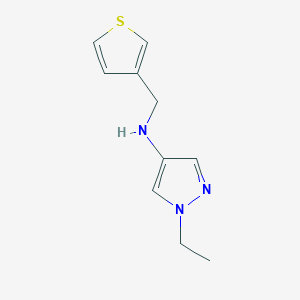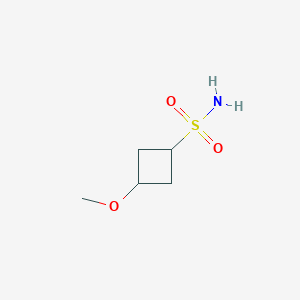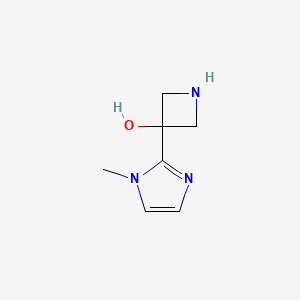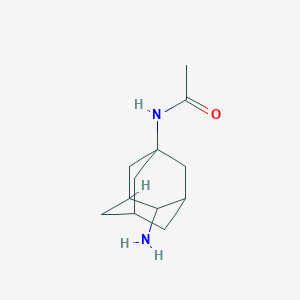
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at the 1-position, a thiophen-3-ylmethyl group at the N-position, and an amine group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the thiophen-3-ylmethyl group: This step involves the reaction of the pyrazole derivative with thiophen-3-ylmethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression.
Comparison with Similar Compounds
1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazol-4-amine: Lacks the thiophen-3-ylmethyl group, resulting in different chemical and biological properties.
N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine:
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine: The position of the thiophene group is different, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
1-ethyl-N-(thiophen-3-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-2-13-7-10(6-12-13)11-5-9-3-4-14-8-9/h3-4,6-8,11H,2,5H2,1H3 |
InChI Key |
HEJLAESXAHKXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13248224.png)
amine](/img/structure/B13248227.png)
![1,6-Dimethyl-5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13248246.png)


![3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13248261.png)
![1-Methoxy-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13248274.png)





